molecular formula C13H23NO3 B12110673 Tert-butyl 1-(hydroxymethyl)-5-azaspiro[2.5]octane-5-carboxylate

Tert-butyl 1-(hydroxymethyl)-5-azaspiro[2.5]octane-5-carboxylate

Cat. No.: B12110673
M. Wt: 241.33 g/mol
InChI Key: RDIDHDVKSYRPDN-UHFFFAOYSA-N
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Description

Tert-butyl 1-(hydroxymethyl)-5-azaspiro[2.5]octane-5-carboxylate is a synthetic organic compound with the molecular formula C13H23NO3. It is a member of the azaspiro compound family, characterized by a spiro-connected bicyclic structure containing nitrogen. This compound is primarily used in research and development within the fields of chemistry and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 1-(hydroxymethyl)-5-azaspiro[2.5]octane-5-carboxylate typically involves the reaction of a suitable azaspiro precursor with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester group. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste, adhering to green chemistry principles .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 1-(hydroxymethyl)-5-azaspiro[2.5]octane-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Tert-butyl 1-(hydroxymethyl)-5-azaspiro[2.5]octane-5-carboxylate is used in various scientific research applications:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: In the study of enzyme interactions and metabolic pathways.

    Medicine: As a potential lead compound for the development of new pharmaceuticals.

    Industry: In the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 1-(hydroxymethyl)-5-azaspiro[2.5]octane-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s spiro structure allows it to fit into binding sites with high specificity, modulating the activity of the target molecule. This interaction can lead to changes in cellular pathways and physiological responses .

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate
  • Tert-butyl 1-thia-6-azaspiro[2.5]octane-6-carboxylate
  • Tert-butyl 1-amino-6-azaspiro[2.5]octane-6-carboxylate

Uniqueness

Tert-butyl 1-(hydroxymethyl)-5-azaspiro[2.5]octane-5-carboxylate is unique due to its hydroxymethyl group, which provides additional reactivity and versatility in chemical synthesis. This functional group allows for further modifications, making it a valuable intermediate in the development of new compounds .

Properties

Molecular Formula

C13H23NO3

Molecular Weight

241.33 g/mol

IUPAC Name

tert-butyl 2-(hydroxymethyl)-5-azaspiro[2.5]octane-5-carboxylate

InChI

InChI=1S/C13H23NO3/c1-12(2,3)17-11(16)14-6-4-5-13(9-14)7-10(13)8-15/h10,15H,4-9H2,1-3H3

InChI Key

RDIDHDVKSYRPDN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC2(C1)CC2CO

Origin of Product

United States

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